Lipophilicity (XLogP3-AA) Benchmarking Against Core Naphthalenyl Benzamide Scaffolds
The target compound exhibits a computed XLogP3-AA of 3.4 [1], which is 0.9 log units higher than the unsubstituted parent scaffold N-(naphthalen-1-yl)benzamide (XLogP3 ~2.5) [2]. This increase in lipophilicity is attributable to the combined effect of the meta-fluoro substituent and the additional methylene unit in the hydroxyethyl linker. The 2-hydroxyethyl linker contributes polarity that partially offsets the fluorine-driven lipophilicity gain, placing the compound in a logP range associated with favorable passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. In contrast, the lead comparator CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) carries a more polar 2-hydroxy substituent directly on the benzamide ring and a chloro group, resulting in a different lipophilicity-hydrophilicity balance that may influence both target engagement and off-target partitioning [3].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | N-(naphthalen-1-yl)benzamide: XLogP3 ~2.5 (estimated from closest PubChem entry); CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide): XLogP3 not reported in the same dataset but structurally more polar due to direct hydroxyl and chloro substitution on benzamide ring. |
| Quantified Difference | ΔXLogP3-AA ≈ +0.9 vs. unsubstituted N-(naphthalen-1-yl)benzamide |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, 2019 release); comparator data from nearest PubChem CID entries. |
Why This Matters
A higher XLogP3-AA of 3.4 versus ~2.5 for the parent scaffold predicts enhanced membrane permeability, which is a critical selection criterion when prioritizing compounds for cell-based assays where intracellular target access is required.
- [1] PubChem Compound Summary for CID 56764098. XLogP3-AA = 3.4, computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem Compound Summary for N-(naphthalen-1-yl)benzamide (CID 69448). XLogP3-AA ~2.5 (estimated). View Source
- [3] Cleveland Clinic Foundation. US Patent Application US 2017/0057910 A1. CCF1172 defined as 2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide, paragraph [0041]. View Source
